Home > Products > Building Blocks P17410 > Darapladib-impurity
Darapladib-impurity - 1389264-17-8

Darapladib-impurity

Catalog Number: EVT-264451
CAS Number: 1389264-17-8
Molecular Formula: C36H38F4N4O2S
Molecular Weight: 666.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, ] Lp-PLA2 is an enzyme implicated in atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. [, , ] While elevated Lp-PLA2 activity is associated with an increased risk of cardiovascular events, Darapladib's clinical trials in humans have yielded mixed results and require further investigation. [, , , ]

Future Directions
  • Identifying Patient Subgroups: Investigating potential genetic factors or specific patient characteristics that might influence Darapladib's efficacy could identify subgroups who might benefit most from this treatment strategy. []

Rilapladib

  • Compound Description: Rilapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), similar to Darapladib-impurity. It has been investigated as a potential therapeutic agent for cardiovascular disease (CVD). Computational studies suggest that Rilapladib might act as a platelet-activating factor receptor (PAFR) antagonist, potentially contributing to its anti-atherosclerotic effects.
  • Relevance: Rilapladib shares a similar chemical structure and mechanism of action with Darapladib-impurity, both being selective Lp-PLA2 inhibitors. They are grouped in the same chemical class of Lp-PLA2 inhibitors. They both are investigated for their potential in treating cardiovascular diseases.

Lysophosphatidylcholine

  • Compound Description: Lysophosphatidylcholine (LysoPC) is a pro-inflammatory mediator produced by the action of Lp-PLA2. It regulates the expression of inflammatory mediators, including intercellular adhesion molecule-1 (ICAM-1), contributing to the development of atherosclerosis. [, , ]
  • Relevance: LysoPC is a product of the enzymatic activity of Lp-PLA2, the target of Darapladib-impurity. [, , ] The inhibition of Lp-PLA2 by Darapladib-impurity would decrease the production of LysoPC, potentially mitigating its pro-inflammatory effects in atherosclerosis.

Oxidized Low-Density Lipoprotein

  • Compound Description: Oxidized low-density lipoprotein (oxLDL) is a key player in the development of atherosclerosis. It promotes inflammation and the formation of foam cells, contributing to plaque buildup in blood vessels. [, , ]
  • Relevance: Lp-PLA2, the target of Darapladib-impurity, acts on oxLDL, cleaving it into pro-atherosclerotic products. Inhibiting Lp-PLA2 with Darapladib-impurity is expected to reduce the production of these harmful products, potentially slowing down the progression of atherosclerosis.
Overview

Darapladib-impurity refers to the byproducts or contaminants associated with the synthesis of darapladib, a reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This compound is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the context of atherosclerosis. The presence of impurities can affect the efficacy and safety profiles of pharmaceutical compounds, making their characterization essential.

Source

Darapladib was initially developed by GlaxoSmithKline and has been studied extensively in clinical trials. The compound's synthesis involves several intermediates, which can lead to various impurities during the manufacturing process. Understanding these impurities is crucial for quality control in pharmaceutical production.

Classification

Darapladib-impurity can be classified based on its chemical structure and the specific synthetic route from which it arises. These impurities may vary in their molecular weights, functional groups, and biological activities compared to the parent compound.

Synthesis Analysis

Methods

The synthesis of darapladib typically involves multiple steps, including:

  1. Formation of Boronate Esters: The initial step often includes the preparation of boronate esters from aryl halides.
  2. Palladium-Catalyzed Coupling: This step utilizes palladium catalysts to form carbon-carbon bonds, crucial for building the complex structure of darapladib.
  3. Alkylation Reactions: Various alkylating agents are employed to introduce aliphatic chains into the molecular framework.

Technical Details

For instance, one method involves reducing 4-bromobenzaldehyde to its corresponding alcohol, followed by a palladium-catalyzed coupling with boronic acids to yield key intermediates. Subsequent steps include bromination and alkylation to create radiolabeled versions of darapladib for imaging studies, showcasing the complexity and precision required in its synthesis .

Molecular Structure Analysis

Structure

Darapladib has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The core structure includes a biphenyl moiety linked to a sulfur-containing group and various substituents that enhance its binding affinity for Lp-PLA2.

Data

The molecular formula of darapladib is C18_{18}H19_{19}F3_{3}N2_{2}O3_{3}S, with a molecular weight of approximately 388.41 g/mol. The structural representation shows significant features such as stereochemistry and spatial orientation critical for its biological interactions.

Chemical Reactions Analysis

Reactions

Darapladib undergoes various chemical reactions during its synthesis and potential degradation pathways. Key reactions include:

  • Nucleophilic Substitution: This reaction is often involved in forming arylboronate derivatives.
  • Hydrolysis: Certain intermediates may hydrolyze under specific conditions, leading to impurities.
  • Decomposition: Impurities may arise from thermal or photochemical degradation of the compound.

Technical Details

The synthesis pathway often requires stringent control over reaction conditions (temperature, pH, and solvent choice) to minimize impurity formation. For example, using specific solvents like N-methyl-2-pyrrolidone (NMP) can enhance yields while reducing unwanted side reactions .

Mechanism of Action

Process

Darapladib functions primarily by inhibiting Lp-PLA2, an enzyme implicated in inflammatory processes associated with atherosclerosis. By blocking this enzyme's activity, darapladib reduces the production of pro-inflammatory lipids.

Data

In vitro studies have demonstrated that darapladib exhibits an IC50 value of approximately 0.25 nM against Lp-PLA2, indicating high potency . The mechanism involves competitive inhibition where darapladib binds to the active site of Lp-PLA2, preventing substrate access.

Physical and Chemical Properties Analysis

Physical Properties

Darapladib is typically presented as a white to off-white solid with moderate solubility in organic solvents but limited solubility in water. Its melting point is around 120–125 °C.

Chemical Properties

The compound is stable under normal storage conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its stability profile is critical for formulation development in pharmaceutical applications.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity levels and identify impurities during quality control processes .

Applications

Scientific Uses

Darapladib is primarily investigated for its role in cardiovascular therapies aimed at reducing plaque formation and inflammation in atherosclerosis patients. Additionally, it has potential applications in imaging studies using radiolabeled derivatives for positron emission tomography (PET), allowing researchers to visualize vascular inflammation non-invasively .

Properties

CAS Number

1389264-17-8

Product Name

Darapladib-impurity

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C36H38F4N4O2S

Molecular Weight

666.77

InChI

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3

InChI Key

KELIVYXNVITYCV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Darapladib-impurity; Darapladib impurity;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.